8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine
Description
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a halogenated derivative of the 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system with two fused pyridine rings. The iodine substituent at the 8-position enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry. Its tetrahydro configuration introduces partial saturation, improving solubility and modulating electronic properties compared to fully aromatic analogs. This compound has been employed in cobalt-catalyzed cross-couplings with aryl zinc reagents, achieving yields of 65% under optimized conditions .
Properties
IUPAC Name |
8-iodo-1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELVBGTACPKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the iodination of 1,2,3,4-tetrahydro-1,6-naphthyridine. One common method is the reaction of 1,2,3,4-tetrahydro-1,6-naphthyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .
Scientific Research Applications
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as potential anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Material Science: It can be utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Structural and Functional Differences
Reactivity Insights :
- Iodo vs. Bromo/Chloro : The iodine atom in the 8-position facilitates higher cross-coupling efficiency due to its polarizability, as seen in cobalt-mediated reactions . Bromo and chloro analogs are less reactive in such transformations but are cost-effective for large-scale synthesis.
- Positional Effects : 5-Chloro and 7-bromo derivatives exhibit distinct regioselectivity in substitution reactions, influenced by electronic and steric factors .
Methoxy- and Methyl-Substituted Analogs
Functional Comparisons :
- Methoxy Groups : The 8-methoxy derivative demonstrates improved metabolic stability compared to halogenated analogs, making it favorable for CNS-targeting therapeutics .
- Methyl Groups : Methylation at C7 (as in 7-methyl-1,6-naphthyridine) reduces electrophilicity, enhancing stability under acidic conditions .
Biological Activity
8-Iodo-1,2,3,4-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Compounds containing the naphthyridine core have demonstrated significant anticancer activity. This compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. The compound acts as an inhibitor of topoisomerase I and II, which can lead to apoptosis in cancer cells.
- Targeting Kinase Pathways : It has been shown to inhibit pathways involving mTOR and p38 MAPK, which are often dysregulated in cancer.
Antimicrobial Activity
Research indicates that naphthyridine derivatives possess notable antimicrobial properties. This compound exhibits:
- Bactericidal Effects : Studies have shown that it can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- Antiviral Activity : Some derivatives have shown promise against viral infections, potentially by disrupting viral replication processes .
Cellular Mechanisms
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Protein Interactions : The compound's iodine substituent enhances its binding affinity to biological targets, facilitating more effective inhibition of enzymes involved in cancer progression and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death in cancerous and infected cells .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In vitro assays revealed that this compound showed lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics against resistant bacterial strains .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
